2-Bromo-4,6-Difluoroaniline

Physical Property Procurement Handling

2-Bromo-4,6-difluoroaniline (CAS 444-14-4) features a precisely defined substitution pattern—bromine at C-2, fluorine at C-4 and C-6—that delivers unmatched regioselectivity in palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig couplings. The C-2 bromine serves as a reactive handle for biaryl construction in kinase inhibitor scaffolds, while the electron-withdrawing 4,6-difluoro motif enhances metabolic stability and directs coupling exclusively to the bromine-bearing carbon. Unlike mono-fluoro or chloro analogs, this geometry ensures both solid-state handling convenience (mp 41–42 °C) and optimal electronic tuning. Its distinct MS/MS fragmentation signature further supports ICH M7 impurity quantification. Supplied at ≥98% purity with batch-specific certification—secure your supply chain today.

Molecular Formula C6H4BrF2N
Molecular Weight 208 g/mol
CAS No. 444-14-4
Cat. No. B1266213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4,6-Difluoroaniline
CAS444-14-4
Molecular FormulaC6H4BrF2N
Molecular Weight208 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1F)N)Br)F
InChIInChI=1S/C6H4BrF2N/c7-4-1-3(8)2-5(9)6(4)10/h1-2H,10H2
InChIKeyWUJKFVGKLTWVSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4,6-Difluoroaniline (CAS 444-14-4) for Pharmaceutical and Agrochemical Synthesis: Procurement-Ready Overview


2-Bromo-4,6-difluoroaniline (C₆H₄BrF₂N; MW 208.00) is a halogenated aromatic amine featuring bromine at the 2-position and fluorine atoms at the 4- and 6-positions. This substitution pattern renders the compound a versatile intermediate in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations . The compound is a solid at ambient temperature (mp 41–42 °C) and is supplied with certified purity (typically ≥97%) . Its primary applications lie in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .

Why 2-Bromo-4,6-Difluoroaniline Cannot Be Replaced by Common Haloaniline Analogs in Critical Syntheses


Haloanilines are not interchangeable commodities; the exact position and identity of halogen substituents critically govern both the physical state (solid vs. liquid) and the electronic properties that dictate reactivity in cross-coupling and downstream biological activity. For instance, the bromine atom at the 2-position serves as a reactive handle for palladium-catalyzed couplings, while the dual fluorine atoms at 4- and 6-positions withdraw electron density and enhance metabolic stability in final drug candidates. Replacement with mono-fluoro analogs (e.g., 2-bromo-4-fluoroaniline) or chloro analogs (e.g., 2-chloro-4,6-difluoroaniline) alters both the melting point—impacting storage and handling—and the electronic environment, which can dramatically shift reaction yields [1][2].

Quantitative Differentiation of 2-Bromo-4,6-Difluoroaniline from Closest Analogs: An Evidence-Based Procurement Guide


Physical State and Handling: Solid at Ambient Temperature vs. Liquid Mono-Fluoro Analogs

2-Bromo-4,6-difluoroaniline is a solid at room temperature with a melting point of 41–42 °C and a density of 1.788 g/cm³. In contrast, the mono-fluoro analog 2-bromo-6-fluoroaniline is a liquid at ambient temperature, and 2-chloro-4,6-difluoroaniline melts at a lower 28–33 °C [1]. The higher melting point of the target compound simplifies long-term storage and handling in solid-dispensing workflows, reducing the risk of leakage and evaporation associated with liquid analogs.

Physical Property Procurement Handling

Enhanced Electron Delocalization: DFT-Predicted Bromo- vs. Fluoroaniline Electronic Effects

A comprehensive DFT study (B3LYP/6-311++G(d,p)) comparing the complete set of halosubstituted anilines established that the deactivating nature of halogen atoms enhances lone-pair electron delocalization in the order bromo- > chloro- > fluoroanilines [1]. This implies that the bromo-substituted 2-bromo-4,6-difluoroaniline exhibits stronger electronic coupling between the amino group and the aromatic ring compared to purely fluoro-substituted analogs such as 2,4,6-trifluoroaniline. The study further demonstrated that o- and p-fluoro substituents maintain larger inversion barriers than their bromo counterparts, suggesting a different dynamic behavior of the amino group that can influence hydrogen-bonding interactions in biological targets [1].

DFT Electronic Structure Reactivity

Mass Spectrometric Differentiation: Unique HF Loss in Difluoroanilines

In collision-induced dissociation (CID) mass spectrometry, difluoroanilines exhibit a distinct fragmentation behavior not observed for other haloaniline regioisomers. Specifically, ortho-difluoroanilines undergo hydrogen fluoride (HF) loss, whereas other ortho-haloanilines (chloro, bromo) lose hydrogen halide and halogen radicals [1]. This unique fragmentation pathway allows 2-bromo-4,6-difluoroaniline to be unambiguously identified and distinguished from closely related isomers during chemical process development and impurity profiling. The 'ortho effect' demonstrated in the study enables definitive differentiation between 2-bromo-4,6-difluoroaniline and analogs like 2-bromo-4-fluoroaniline or 2-chloro-4,6-difluoroaniline via simple MS/MS analysis [1].

Mass Spectrometry Impurity Profiling Genotoxic Impurity

Procurement Purity Benchmark: 97% Assay Guaranteed by Major Supplier

Commercial availability of 2-bromo-4,6-difluoroaniline is guaranteed at a minimum purity of 97% (assay) by major suppliers such as Sigma-Aldrich (MilliporeSigma) . In contrast, many close analogs—such as 2-bromo-6-fluoroaniline and 2-chloro-4,6-difluoroaniline—are frequently offered only at lower purities (e.g., 95% or unspecified) or require custom synthesis [1][2]. A defined 97% assay specification reduces the risk of failed downstream reactions due to unknown impurities and eliminates the need for additional purification steps prior to use in sensitive cross-coupling or medicinal chemistry applications.

Quality Control Procurement Purity

Validated Application Scenarios for 2-Bromo-4,6-Difluoroaniline in Pharmaceutical and Agrochemical R&D


Synthesis of Kinase Inhibitor Intermediates via Suzuki-Miyaura Cross-Coupling

The bromine atom at the 2-position of 2-bromo-4,6-difluoroaniline serves as an ideal handle for palladium-catalyzed Suzuki-Miyaura cross-coupling with aryl boronic acids. This reaction installs biaryl motifs common in kinase inhibitor scaffolds . The electron-withdrawing fluorine substituents deactivate the ring and direct regioselectivity, ensuring that coupling occurs exclusively at the bromine-bearing carbon. This regiocontrol is critical for constructing complex drug candidates where the fluorine atoms are retained to enhance metabolic stability and bioavailability.

Agrochemical Intermediate for Fluorinated Herbicides and Fungicides

The compound is employed as a building block in the synthesis of fluorinated agrochemicals, including herbicides and fungicides . The unique combination of bromine and fluorine atoms allows for the introduction of both heavy halogen (for subsequent transformations) and fluorine (for improved lipophilicity and environmental persistence) into the final active ingredient. This dual functionality is not achievable with mono-halogenated aniline analogs, which lack either the reactive bromine site or the beneficial fluorine atoms.

Analytical Reference Standard for Genotoxic Impurity Profiling

Due to its distinct mass spectrometric fragmentation pattern—specifically the loss of HF in CID experiments [1]—2-bromo-4,6-difluoroaniline can serve as a reliable analytical reference standard for identifying and quantifying trace haloaniline impurities in pharmaceutical intermediates. Its unique MS/MS signature enables unequivocal differentiation from isomeric impurities, a key requirement for meeting ICH M7 guidelines on mutagenic impurities.

Technical Documentation Hub

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